1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione
Description
Contextualizing 6-Methyluridine within Nucleoside Analog Research
Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. By virtue of this structural similarity, they can interfere with cellular processes such as nucleic acid synthesis and repair. This interference is the basis for their use as therapeutic agents. 6-Methyluridine is one such analog, a derivative of uridine (B1682114) that is utilized in the synthesis of pyrimidine (B1678525) nucleotides. biosynth.com Its significance lies in its potential to act as an antimetabolite, a substance that disrupts essential metabolic pathways. clockss.org Researchers are particularly interested in 6-substituted pyrimidine nucleosides like 6-Methyluridine because they are constrained in a "syn" conformation, a spatial arrangement that is not typical for natural nucleosides and may lead to unique biological activities. clockss.org
Significance of Modified Uridines in Biological Systems
The modification of uridine bases in RNA molecules is a widespread phenomenon in all domains of life and plays a crucial role in various biological processes. wikipedia.org These modifications can enhance the stability of RNA, modulate its interaction with proteins, and influence the accuracy and efficiency of protein synthesis. pnas.orgfrontiersin.org For instance, the replacement of uridine with modified versions like pseudouridine (B1679824) has been shown to reduce the immunogenicity of synthetic mRNA, a critical factor in the development of mRNA-based vaccines and therapeutics. frontiersin.orgresearchgate.net Modified uridines are also integral to the proper functioning of transfer RNA (tRNA), where they contribute to the correct decoding of the genetic code during translation. pnas.org The study of these naturally occurring modifications provides a rationale for the synthesis and investigation of novel modified uridines like 6-Methyluridine, with the aim of developing new tools for research and therapeutic intervention.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGZYGMLGVQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937277 | |
| Record name | 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16710-13-7 | |
| Record name | 6-Methyluridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methyl-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methyluridine and Analogs
Chemical Synthesis Approaches
Chemical synthesis provides a versatile platform for introducing a wide array of modifications to the uridine (B1682114) scaffold. Key methods include N-glycoside bond formation, palladium-catalyzed reactions for C-C bond formation, and various strategies for achieving regiospecific substitution.
A foundational method for the synthesis of N-glycosidic nucleosides, including 6-methyluridine, is the Vorbrüggen glycosylation. acs.orgnih.gov This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like SnCl₄ or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgnih.gov The silylation of the uracil (B121893) base enhances its solubility and reactivity for the subsequent glycosylation step. This approach is noted for its generality and has been successfully applied to produce 6-methyluridines. acs.orgnih.gov The reaction proceeds stereoselectively, yielding the desired β-anomer, which is characteristic of naturally occurring nucleosides.
Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing substituents at the C6 position of the uridine ring. tandfonline.comtandfonline.com One established method for synthesizing 6-methyluridine involves a Stille coupling reaction. tandfonline.comtandfonline.com The process starts with a 6-iodouridine (B175831) derivative, which is protected at the hydroxyl groups of the ribose moiety (e.g., as 5′-O-(tert-butyldimethylsilyl)-2′,3′-O-isopropylideneuridine). tandfonline.comtandfonline.com This protected iodinated precursor is then reacted with tetramethylstannane (Me₄Sn) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. tandfonline.comtandfonline.com The reaction efficiently forms the C-C bond, attaching the methyl group to the C6 position. Subsequent removal of the protecting groups affords the final product, 6-methyluridine. tandfonline.comtandfonline.com This methodology has also been successfully applied to synthesize other 6-substituted uridines, such as 6-phenyluridine, by using tetraphenylstannane (Ph₄Sn) as the coupling partner. tandfonline.com
Table 1: Palladium-Catalyzed Synthesis of 6-Substituted Uridines
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 5′-O-(tert-butyldimethylsilyl)-6-iodo-2′,3′-O-isopropylideneuridine | Me₄Sn | 6-Methyl-5′-O-(tert-butyldimethylsilyl)-2′,3′-O-isopropylideneuridine | ~100% |
| 5′-O-(tert-butyldimethylsilyl)-6-iodo-2′,3′-O-isopropylideneuridine | Ph₄Sn | 6-Phenyl-5′-O-(tert-butyldimethylsilyl)-2′,3′-O-isopropylideneuridine | 95% |
Data sourced from Tanaka et al. (1992). tandfonline.com
Achieving regiospecific substitution at the C6 position of uridine is essential for developing novel analogs. One approach involves the direct lithiation of a protected uridine derivative at the C6 position using lithium diisopropylamide (LDA), followed by quenching with an appropriate electrophile. tandfonline.com However, this method can sometimes lead to side products. tandfonline.com An alternative and highly regiospecific method involves constructing the substituted pyrimidine (B1678525) ring first and then coupling it to the ribose sugar. researchgate.net For instance, 6-halouracil derivatives can be protected at the N3 position before being coupled to a ribose derivative to ensure the correct N1-glycosidic bond formation. researchgate.net
Another strategy for creating 6-substituted derivatives involves the modification of a pre-existing 6-methyluridine. acs.org For example, 6-(hydroxymethyl)uridine (B14445373) can be synthesized from 6-methyluridine via oxidation with selenium dioxide (SeO₂), followed by reduction. acs.org This hydroxymethyl derivative can be further modified, for instance, by treatment with diethylaminosulfur trifluoride (DAST) to yield 6-(fluoromethyl)uridine. acs.org
The introduction of an alkynyl group at the C5 position of 6-methyluridine has been achieved using the Sonogashira cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction couples a terminal alkyne with a halide-substituted nucleoside. The synthesis starts with a 5-iodo-6-methylpyrimidine derivative, which is reacted with various terminal acetylenes in the presence of a palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) and a copper(I) co-catalyst (CuI) in a solvent like DMF at room temperature. nih.gov This method has proven effective for generating a series of 5-alkynyl-6-methyluridine derivatives in good yields. nih.gov The presence of the methyl group at the C6 position was found to have no significant impact on the reaction yields. nih.govresearchgate.net
The synthesis of 6-methyl-7-deaza purine (B94841) nucleoside analogs, which are structurally related to 6-methyluridine through the modification of the base, often employs a multi-step approach. A common strategy begins with a substituted pyrrolo[2,3-d]pyrimidine core. nih.gov This core can undergo Vorbrüggen glycosylation with a protected ribose sugar to form the nucleoside structure. nih.gov Following glycosylation, a key step is the introduction of the methyl group at the C6 position (equivalent position in the purine analog). This is often accomplished through a palladium-catalyzed methylation reaction using reagents like trimethylaluminum (B3029685) (AlMe₃). nih.govscispace.com The final step involves the deprotection of the sugar moiety to yield the target nucleoside analog. nih.gov Various substituents can be introduced at the C7 position of the deazapurine ring system to explore structure-activity relationships. nih.govnih.gov
Table 2: Examples of Synthesized 6-Methyl-7-deaza Purine Nucleoside Analogs
| Compound | 7-Position Substituent | Target |
|---|---|---|
| Analog 5x | Not specified in abstract | Influenza A (H1N1, H3N2) |
| Analog 5z | Not specified in abstract | Influenza A (H1N1, H3N2) |
| 7-ethyl analog (13) | Ethyl | T. cruzi, L. infantum, T. brucei |
| 7-chloro analog (7) | Chloro | T. cruzi, L. infantum, T. brucei |
Data sourced from Lin et al. (2016) nih.gov and Hulpia et al. (2021). nih.gov
Synthesis of 5-Alkynyl-6-Methyluridine Derivatives
Enzymatic and Biocatalytic Synthesis
Enzymatic and biocatalytic methods are emerging as powerful, environmentally friendly alternatives to traditional chemical synthesis for producing nucleoside analogs. researchgate.net These methods utilize enzymes like nucleoside phosphorylases (NPs) to catalyze reactions with high regio- and stereoselectivity under mild conditions. tandfonline.com
A notable biocatalytic approach for synthesizing 5-methyluridine (B1664183) (a structural isomer of 6-methyluridine, but relevant in biocatalysis discussions) employs a cascade reaction involving two different enzymes: a purine nucleoside phosphorylase (PNP) and a uridine phosphorylase (UP). tandfonline.com In this one-pot synthesis, a readily available purine nucleoside like guanosine (B1672433) is first phosphorolytically cleaved by PNP to generate ribose-1-phosphate (B8699412). tandfonline.com Subsequently, UP catalyzes the condensation of this ribose-1-phosphate with thymine (B56734) (5-methyluracil) to produce 5-methyluridine. tandfonline.com This transglycosylation strategy has achieved high yields (>79%). tandfonline.com
Another interesting enzymatic reaction involves the pyrimidine nucleoside 2′-hydroxylase (PDN2′H) from Neurospora crassa, an α-ketoglutarate/Fe(II)-dependent dioxygenase. mdpi.com This enzyme naturally hydroxylates thymidine (B127349) at the α-2′-position to produce 5-methyluridine. mdpi.com While this produces the 5-methyl isomer, the principle of using specific enzymes to modify nucleoside structures highlights the potential of biocatalysis in this field. The development of genetically modified bacteria that overexpress specific nucleoside phosphorylases further enhances the efficiency and scalability of these biocatalytic routes. researchgate.net
Uridine Phosphorylase-Mediated Synthesis of 6-Methyluridine from 6-Methyluracil (B20015)
Uridine phosphorylase (UPh) is an enzyme that plays a crucial role in the pyrimidine salvage pathway by catalyzing the reversible phosphorolysis of uridine into uracil and ribose-1-phosphate. nih.govresearchgate.netcuni.cz This reversible reaction, in principle, allows for the synthesis of nucleoside analogs from a corresponding nitrogenous base and a ribose donor.
However, research indicates that uridine phosphorylase does not effectively catalyze the synthesis of 6-methyluridine from 6-methyluracil (6-MU). nih.govrcsb.org Studies on uridine phosphorylase from various organisms, including the pathogenic bacterium Vibrio cholerae (VchUPh), have shown that while the enzyme can bind 6-methyluracil in its active site, it is inactive in the subsequent enzymatic synthesis of the corresponding nucleoside, 6-methyluridine. nih.govresearchgate.net Therefore, 6-methyluracil acts as a pseudosubstrate in this context. researchgate.net
While the forward synthesis reaction from 6-methyluracil is not catalyzed, the reverse reaction—the phosphorolysis of 6-methyluridine to 6-methyluracil and ribose-1-phosphate—has been observed. researchgate.netnih.goviucr.org For instance, pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium can phosphorylyze 6-methyluridine as effectively as its natural substrate, uridine. nih.gov This indicates that while the enzyme can accommodate and break down 6-methyluridine, the steric and electronic properties of 6-methyluracil prevent the synthetic reaction from proceeding.
Structural Analysis of Enzyme-Substrate Interactions in Biotechnological Synthesis
To understand the lack of catalytic activity for the synthesis of 6-methyluridine from 6-methyluracil, detailed structural studies have been conducted. High-resolution X-ray crystallography of Vibrio cholerae uridine phosphorylase (VchUPh) in a complex with 6-methyluracil has provided critical insights into the enzyme-substrate interactions. researchgate.netebi.ac.uk The structure of this complex was determined at a resolution of 1.17 Å (PDB ID: 4k6o). rcsb.orgresearchgate.net
The analysis of the VchUPh-6-methyluracil complex reveals that specific interactions within the enzyme's active site prevent the catalytic reaction. researchgate.net The primary obstacle is a steric and electronic repulsion between the hydrophobic methyl group at the C6 position of 6-methyluracil and the hydrophilic hydroxyl group of a key active-site residue, Threonine 93 (Thr93). researchgate.netresearchgate.net This unfavorable interaction prevents the substrate and the ribose moiety from adopting the correct conformation required for catalysis. researchgate.netresearchgate.net Specifically, it obstructs the formation of essential hydrogen bonds between the Thr93 residue and the oxygen atoms of the ribose-1-phosphate, which are necessary for the enzymatic reaction to proceed. researchgate.netresearchgate.net
This structural hindrance explains why VchUPh is inactive in the synthesis of 6-methyluridine from 6-methyluracil. researchgate.net Researchers have proposed that the modification of the Thr93 residue could be a potential strategy to engineer the enzyme to catalyze this biotechnologically significant synthesis. researchgate.netresearchgate.net Given the high degree of structural similarity in the active sites of bacterial uridine phosphorylases, this finding is likely applicable to UPh enzymes from other bacterial sources as well. researchgate.net
Table 1: Crystallographic Data for Vibrio cholerae Uridine Phosphorylase (VchUPh) in Complex with 6-Methyluracil
| Parameter | Value |
| PDB ID | 4k6o ebi.ac.uk |
| Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 1.17 Å rcsb.org |
| R-Value Work | 0.108 rcsb.org |
| R-Value Free | 0.128 rcsb.org |
| Bound Ligands | 6-methyluracil (6MU), Magnesium Ion (MG), Ethanol (EOH), Glycerol (GOL), Tris Buffer (TRS), Sodium Ion (NA), Chloride Ion (CL), 1,2-Ethanediol (EDO) ebi.ac.uk |
Biochemical and Molecular Mechanisms of Action of 6 Methyluridine
Enzymatic Inhibition and Metabolic Regulation
The action of 6-Methyluridine at the enzymatic level is primarily understood through its phosphorylated form and its role as a potential building block in biochemical pathways.
In the malaria-causing parasite Plasmodium, the enzyme orotidine (B106555) 5'-monophosphate decarboxylase (ODCase) is crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides, specifically converting orotidine 5'-monophosphate (OMP) into uridine (B1682114) 5'-monophosphate (UMP). nih.govproteopedia.orgacs.orgebi.ac.uk This makes ODCase a significant target for the development of novel antimalarial therapeutics. nih.govproteopedia.orgacs.orgebi.ac.uk
Research into the structure-activity relationships of various C6-substituted uridine derivatives has been conducted to explore their potential as inhibitors of Plasmodium falciparum ODCase (PfODCase). nih.govproteopedia.orgacs.org Among the compounds studied was the monophosphate form of 6-methyluridine. nih.govproteopedia.orgacs.orgebi.ac.uk Studies of the mononucleotides of several uridine derivatives, including 6-methyluridine, were performed to assess their inhibitory effects on plasmodial ODCase. nih.govacs.orgebi.ac.uk The parent nucleoside, 6-methyluridine, was found to exhibit only weak antimalarial activity against the P. falciparum 3D7 isolate, suggesting that its phosphorylated form is not a potent inhibitor of the target enzyme compared to other analogs. nih.govacs.orgebi.ac.uk For instance, 6-azidouridine 5'-monophosphate was identified as a potent covalent inhibitor of PfODCase, highlighting the significant impact of the substituent at the C6 position on inhibitory activity. nih.govacs.org
6-Methyluridine is a derivative of the natural nucleoside uridine and can be utilized in the synthesis of pyrimidine nucleotides. biosynth.com Its structural similarity allows it to act as a substrate or intermediate in pathways involving nucleic acid synthesis and modification. For example, it can serve as a starting material for the regioselective synthesis of other nucleoside analogs, such as 6-ω-alkenyluridines, which are precursors to conformationally restricted cyclonucleosides with potential therapeutic applications. beilstein-journals.org
The incorporation of modified bases is a key aspect of nucleic acid research. Studies have shown that modified ribonucleotide triphosphates can be incorporated into RNA transcripts in vitro by polymerases. oup.com This suggests that 6-methyluridine triphosphate could potentially be incorporated into RNA strands during transcription. oup.com Furthermore, research on pancreatic ribonuclease has shown that related compounds like 3-ribosyl-6-methyluracil can act as a phosphate (B84403) acceptor in the enzymatic synthesis of an internucleotide bond, indicating that such modified nucleosides can participate in the enzymatic formation of nucleic acid chains. oup.com
Modulation of Plasmodial Orotidine Monophosphate Decarboxylase (ODCase) Activity by 6-Methyluridine Monophosphate
Cellular and Subcellular Interactions
The introduction of a methyl group at the C6 position of the uracil (B121893) base has profound consequences for the nucleoside's conformation, which in turn dictates its interactions at the cellular and subcellular levels.
Chemical modifications on the nucleobases of RNA and DNA can have drastic effects on the structure and function of these macromolecules. nih.gov The introduction of a bulky substituent, such as a methyl group at the 6-position of the pyrimidine ring, forces a significant conformational change in the nucleoside. oup.com Unlike standard uridine, which preferentially adopts an anti conformation, 6-methyluridine is constrained to a syn conformation due to the steric clash between the methyl group and the sugar ring. cambridge.orgresearchgate.net
If 6-methyluridine were to be incorporated into an RNA or DNA strand, this forced syn conformation would disrupt the standard Watson-Crick base-pairing geometry. nih.gov This alteration would interrupt the regular A-form or B-form helical structure of RNA or DNA, respectively, creating a point of local structural distortion. nih.gov Such changes can fundamentally alter the biological function of the nucleic acid, affecting processes that rely on specific sequence and structure recognition, such as replication, transcription, and repair. frontiersin.org
The precise three-dimensional structure of nucleic acids is critical for their recognition by proteins. Modifications that alter this structure, such as the N6-methyladenosine (m6A) modification, are known to regulate gene expression by affecting RNA-protein interactions. frontiersin.orgnih.gov The conformational change induced by 6-methyluridine is particularly pronounced. cambridge.orgresearchgate.net
The syn conformation of an incorporated 6-methyluridine residue would alter the presentation of the nucleobase edges in the major and minor grooves of a nucleic acid duplex. It would also change the trajectory of the sugar-phosphate backbone. oup.com Since many DNA- and RNA-binding proteins rely on specific contacts with the bases and the backbone for sequence-specific recognition, such a significant structural perturbation would likely inhibit or abolish the binding of proteins that normally target that sequence. oup.com
The process of translation is highly dependent on precise molecular interactions within the ribosome. A critical structure in tRNA, the "U-turn" in the anticodon loop, is stabilized by the conformation of an invariant uridine at position 33 (U33). cambridge.orgresearchgate.net The functional importance of this uridine's conformation has been tested by substituting it with various analogs, including 6-methyluridine. cambridge.orgresearchgate.net
In experiments using synthetic anticodon stem-loops (ASLs) of tRNA, the replacement of U33 with 6-methyluridine, which adopts a constrained syn conformation, resulted in an almost complete loss of binding to the 30S ribosomal subunit. cambridge.orgresearchgate.net This demonstrates that the native anti conformation of uridine is essential for the ASL to adopt the correct three-dimensional fold required for high-affinity ribosomal binding. cambridge.org The disruption of this crucial interaction prevents the proper positioning of the tRNA in the ribosome, which would consequently inhibit the process of translation. cambridge.orgresearchgate.net
Interactive Table: Ribosomal Binding of Modified Anticodon Stem-Loops This table summarizes the findings on the binding affinities of tRNA anticodon stem-loops (ASLs) with different nucleoside substitutions at position 33.
| Substituted Nucleoside at Position 33 | Key Conformational Feature | Ribosomal Binding Affinity (Kd) | Binding Outcome | Source |
| Uridine (Unmodified) | Native anti conformation | ~140 nM | High Affinity | researchgate.net |
| N3-methyluridine | No N3-H, anti conformation | ~220 nM | High Affinity | cambridge.orgresearchgate.net |
| Deoxyuridine (dU) | No 2'-OH, anti conformation | ~2,930 nM | Significantly Reduced | cambridge.orgresearchgate.net |
| 6-methyluridine | Constrained syn conformation | Almost Undetectable | No Binding | cambridge.orgresearchgate.net |
| 2'O-methyluridine | Constrained C3'-endo pucker | Almost Undetectable | No Binding | cambridge.orgresearchgate.net |
Analysis of Uridine Conformational States and Their Biological Implications
The conformational state of a nucleoside, which describes the spatial orientation of the base relative to the sugar, is a critical determinant of its biological function. For pyrimidine nucleosides, this is largely defined by the torsion angle around the glycosidic bond, resulting in two primary conformations: syn and anti.
In the case of 6-methyluridine, the presence of a methyl group at the C6 position of the uracil base introduces significant steric hindrance. fastercapital.comfastercapital.com This steric bulk physically obstructs the rotation around the glycosidic bond, forcing the molecule to adopt a fixed syn conformation. mdpi.comresearchgate.nettandfonline.com This is in contrast to most unsubstituted pyrimidine nucleosides, which typically favor the anti conformation.
The biological implications of this fixed syn conformation are profound, primarily impacting enzyme-substrate interactions. fastercapital.comfastercapital.com Many enzymes that process uridine or its derivatives have active sites structured to accommodate the anti conformation. The rigid syn state of 6-methyluridine can prevent it from binding effectively to these enzymes. For example, studies on bacterial uridine phosphorylase (UPh) have shown that the enzyme cannot bind 6-methyluracil (B20015) (the base component of 6-methyluridine) in a conformation suitable for catalysis. The repulsion between the methyl group of the base and amino acid residues in the enzyme's active site prevents the formation of essential hydrogen bonds required for the enzymatic reaction.
Therefore, the methylation at the C6 position acts as a conformational lock, dictating how 6-methyluridine interacts with cellular machinery and often rendering it a poor substrate for enzymes that metabolize canonical uridine. mdpi.com
Broader Contexts of RNA Modification and Gene Expression
Relationship to Post-Transcriptional RNA Methylation and Epitranscriptomic Regulation
Post-transcriptional RNA modifications are chemical alterations to RNA molecules that occur after they have been transcribed from DNA. These modifications, numbering over 170, create a layer of regulatory control known as the "epitranscriptome". bmbreports.orgresearchgate.netmdpi.com This system is crucial for fine-tuning gene expression by influencing almost every aspect of an RNA molecule's life, including its structure, stability, processing, nuclear export, and translation efficiency. bmbreports.orgmdpi.comcellsignal.com
The epitranscriptome is a dynamic process managed by specific proteins: "writers" that add modifications, "erasers" that remove them, and "readers" that recognize the marks and execute their downstream effects. bmbreports.orgcellsignal.com RNA methylation is one of the most common and widely studied types of modification. Key examples include N6-methyladenosine (m6A), the most abundant internal modification in mammalian mRNA, and 5-methylcytosine (B146107) (m5C). cellsignal.comnih.govnih.gov These marks are integral to numerous biological processes, and their dysregulation is linked to various human diseases. bmbreports.orgresearchgate.net
Within this complex landscape, 6-methyluridine is not recognized as a common, naturally occurring epitranscriptomic mark in cellular RNA. Instead, its significance lies in its use as a synthetic analogue in research. mdpi.comresearchgate.net By studying how molecules like 6-methyluridine, with their unique structural constraints, interact with the cellular machinery, scientists can gain insights into the specific requirements of the enzymes and reader proteins that govern the epitranscriptome.
Comparative Analysis with Other Methylated Uridines (e.g., 5-Methyluridine) in RNA Stability and Function
The position of a methyl group on the uridine base has a dramatic effect on its function within an RNA molecule. A comparative analysis between 6-methyluridine and the naturally occurring 5-methyluridine (B1664183) (m5U), also known as ribothymidine, highlights this structure-function relationship.
5-Methyluridine (m5U): A Functional Epitranscriptomic Mark
5-methyluridine is a widespread and highly conserved post-transcriptional modification found in various RNA species, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). oup.comrsc.orgoup.com In tRNA, m5U is most famously located at position 54 in the T-loop, where it is crucial for the structural stability of the molecule. oup.compnas.orgbiorxiv.org The methylation at the C5 position enhances base stacking and contributes to the proper three-dimensional folding of the tRNA, which is essential for its function in protein synthesis. frontiersin.org The loss of m5U has been shown to modestly destabilize tRNAs and can alter the landscape of other tRNA modifications, ultimately affecting the speed and accuracy of ribosome translocation during translation. pnas.orgbiorxiv.orgbiorxiv.org Although found at much lower levels in mRNA, its presence is thought to play a role in regulating translation and RNA stability. rsc.orgbiorxiv.org
Positional Isomerism and Functional Divergence
The key distinction between 5-methyluridine and 6-methyluridine is the location of the methyl group. This seemingly minor shift from the C5 to the C6 position results in starkly different biochemical properties and functional roles.
Conformation and Steric Effects: As previously discussed, the C6 methyl group in 6-methyluridine forces a syn conformation due to steric hindrance. In contrast, the C5 methyl group in 5-methyluridine does not impose such a rigid conformational constraint, allowing it to be integrated seamlessly into the RNA structure.
RNA Stability: The C5 methylation in m5U is a stabilizing force in RNA architecture. frontiersin.org In a study examining the stability of RNA•DNA-DNA triple helices, the presence of m5U resulted in a measurable, albeit modest, decrease in stability compared to an unmodified uridine, while 3-methyluridine (B1581624) completely disrupted the structure. nih.gov The steric bulk of 6-methyluridine is generally disruptive to the precise interactions required for higher-order RNA structure and enzyme recognition. mdpi.com
Enzyme Interaction: 5-methyluridine is a natural substrate for the cellular machinery that creates and processes RNA. In contrast, 6-methyluridine often acts as an inhibitor or a poor substrate for enzymes that handle uridine, such as its slow conversion by uridine phosphorylase compared to the 5-methyl derivative. mdpi.com
The table below summarizes the key differences between these two methylated uridine isomers.
| Feature | 5-Methyluridine (m5U) | 6-Methyluridine |
| Natural Occurrence | Common, conserved modification in tRNA, rRNA, and mRNA. oup.comfrontiersin.org | Not recognized as a common, natural RNA modification; used as a synthetic analogue. mdpi.comresearchgate.net |
| Primary Conformation | Predominantly anti, similar to canonical uridine. | Fixed in syn conformation due to steric hindrance from the C6 methyl group. mdpi.comresearchgate.net |
| Role in RNA Structure | Stabilizes tRNA T-loop structure and contributes to overall folding. oup.compnas.org | Generally disruptive to higher-order structure due to steric bulk. mdpi.com |
| Biological Function | Modulates tRNA maturation, ribosome translocation, and overall protein synthesis. pnas.orgbiorxiv.org | Primarily acts as a research tool to probe enzyme active sites and conformational requirements. mdpi.comresearchgate.net |
| Interaction with Enzymes | Recognized and processed by dedicated cellular enzymes (e.g., TRMT2A). oup.com | Often a poor substrate or inhibitor for enzymes that bind uridine. mdpi.com |
Antimalarial Activity Studies
In Vitro Evaluation against Plasmodium falciparum Isolates
The search for novel antimalarial agents is critical in the face of increasing resistance to existing drugs. nih.gov In this context, nucleoside analogs have been explored as potential therapeutic agents. 6-Methyluridine has demonstrated weak antimalarial activity against Plasmodium falciparum. scispace.com
Further research into uridine derivatives has identified compounds with more significant potential. For instance, 6-iodouridine (B175831), a potent inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase), has shown promising antimalarial activity against P. falciparum, including drug-resistant isolates. nih.gov In drug combination studies, 6-iodouridine displayed good efficacy with artemisinin (B1665778) and azithromycin (B1666446) in vivo, and its propionyl ester derivative exhibited superior antimalarial efficacy. nih.gov
Antiviral Efficacy Research (In Vitro)
The broad-spectrum antiviral potential of nucleoside analogs makes them a significant area of research for emerging and re-emerging viral diseases. kuleuven.be These compounds can interfere with viral replication by inhibiting key enzymes like viral polymerases or by being incorporated into the growing nucleic acid chain, leading to termination. kuleuven.be
Evaluation of 6-Methyl-7-substituted-7-deaza Purine (B94841) Nucleoside Analogs against Influenza A Virus Strains
The emergence of viral resistance to current influenza treatments necessitates the development of new antiviral drugs. nih.gov A series of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs have been synthesized and evaluated for their activity against influenza A virus strains H1N1 and H3N2. nih.gov
Among the synthesized compounds, two analogs, compound 5x and compound 5z , demonstrated potent anti-influenza A activity. nih.gov Compound 5x is considered a promising candidate for further lead optimization in the development of new anti-influenza A agents. nih.gov
| Compound | H1N1 IC₅₀ (μM) | H3N2 IC₅₀ (μM) |
| 5x | 5.88 | 6.95 |
| 5z | 3.95 | 3.61 |
| IC₅₀: The concentration of a drug that gives half-maximal response. |
Activity against Dengue Virus (DENV) and Zika Virus (ZIKV) by Related Analogs
6-Methyl-7-deazapurine ribonucleoside has been identified as a potent inhibitor of Dengue virus (DENV) and poliovirus replication, although its clinical application has been hindered by toxicity. nih.gov However, several 2'-modified analogs of 6-methyl tubercidin (B1682034) have shown potent in vitro activity against DENV (serotypes 1–4) without significant cytotoxicity. nih.gov
Furthermore, a series of novel 6-methyl-7-acetylenenyl-7-deazapurine nucleoside analogs were designed and synthesized as potential inhibitors of Zika virus (ZIKV) replication. researchgate.net One particular analog, compound 38 , displayed the most potent anti-ZIKV activity with low cytotoxicity in an A549-based cellular model. researchgate.net This compound was found to be about five times more potent than the positive control, NITD008. researchgate.net Notably, compound 38 demonstrated similar inhibitory potency against different ZIKV strains in various host cell types and showed a stronger affinity for the ZIKV RNA-dependent RNA polymerase (RdRp) protein than NITD008 in its non-phosphorylated form. researchgate.net
Inhibition of Classical Swine Fever Virus by Uridine Derivatives
Uridine derivatives of 2-deoxy sugars have been shown to be active against the Classical Swine Fever Virus (CSFV), a member of the Flaviviridae family. researchgate.net Two such derivatives, named IW3 and IW7 , which mimic a part of tunicamycin, have been found to effectively inhibit viral growth. researchgate.net These compounds were shown to reduce the formation of viral glycoproteins E2 and E(rns) in a dose-dependent manner. researchgate.net The antiviral action of these uridine derivatives occurs at the post-adsorption step of the CSFV life cycle. researchgate.net
| Compound | IC₅₀ (µg/ml) |
| IW3 | 9 |
| IW7 | 7 |
| IC₅₀: The concentration of a drug that gives half-maximal response. |
General Antiviral Potential of Nucleoside Analogs against RNA Viruses
Nucleoside analogs represent a cornerstone of antiviral therapy, with many approved drugs for treating infections caused by DNA and RNA viruses. nih.gov Their mechanism of action often involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme among RNA viruses, which gives them the potential for broad-spectrum activity. kuleuven.benih.gov This is particularly crucial for addressing newly emerging or re-emerging viral threats. kuleuven.be
Modifications to the base, sugar, or phosphate moieties of nucleosides can lead to potent antiviral agents. kuleuven.benih.gov For instance, heterocyclic base-modified nucleosides like favipiravir (B1662787) have shown broad-spectrum activity against various RNA viruses. nih.gov Similarly, 2'-modified ribonucleosides have demonstrated efficacy against a range of (+) single-stranded RNA viruses. nih.gov The development of prodrugs, such as the phosphoramidate (B1195095) prodrugs of gemcitabine, can also enhance the antiviral potential and selectivity of these analogs. kuleuven.be
Antiproliferative and Anticancer Studies (In Vitro Cell Lines)
The potential of nucleoside analogs, including derivatives of 6-Methyluridine, as anticancer agents stems from their ability to interfere with cellular replication, a hallmark of cancer cells. Cytotoxicity is a desired outcome in cancer therapy, where the primary goal is the selective elimination of tumor cells. bmglabtech.com Conventional chemotherapy often works by inducing damage to the cancer cell's DNA, thereby triggering apoptosis (programmed cell death) instead of allowing the cell to replicate. bmglabtech.com The rapid and uncontrolled replication of malignant cells makes them particularly vulnerable to this type of damage, as they have less time to repair their DNA compared to healthy cells. bmglabtech.com
Cytotoxic Effects on Human Tumor Cell Lines by Nucleoside Analogs
Research into uridine derivatives has explored their cytotoxic potential against various cancer cell lines. In one study, a series of newly synthesized uridine derivatives were evaluated for their antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells. researchgate.netnih.gov Among the tested compounds, 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine (referred to as compound 6) was identified as the most promising for its anticancer effects. nih.gov Its cytotoxic effects on EAC cells were found to be dose-dependent. At the highest tested concentration of 500 µg/mL, this compound exhibited 23.22% cytotoxicity. nih.gov The cytotoxicity decreased with lower concentrations, recorded at 14.02% at 250 µg/mL and 7.51% at 125 µg/mL. nih.gov
Table 1: Cytotoxic Effects of Compound 6 on Ehrlich Ascites Carcinoma (EAC) Cells
| Concentration (µg/mL) | Cytotoxicity (%) |
| 500 | 23.22 |
| 250 | 14.02 |
| 125 | 7.51 |
| 62.25 | 5.41 |
| 31.25 | 4.41 |
| 15.625 | 3.11 |
| Data sourced from a study on the antiproliferative activity of uridine derivatives. nih.gov |
Antiproliferative Evaluation of 6-Substituted Uridine Derivatives
The substitution at the C-6 position of the uracil ring has been a focus of research to develop derivatives with significant antiproliferative activity. Studies on C-6 substituted uracil derivatives have shown activity against cervical cancer (HeLa) cell lines. For instance, N-alkylated C-6-isobutyl pyrimidine derivatives demonstrated antiproliferative activity with IC₅₀ values ranging from 0.3 to 29.7 µM. mdpi.com However, derivatives with a C-6 propyl substitution did not show significant activity against HeLa cells. mdpi.com Another investigation into 2,4-dimethoxypyrimidine (B108405) derivatives linked with a di(benzyloxy)isobutyl sidechain at the C-6 position also reported antiproliferative effects against HeLa cells. mdpi.com
Antimycobacterial Activity
In Vitro Activity against Mycobacterium tuberculosis and Mycobacterium bovis by 6-Methyluridine Derivatives
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. researchgate.net Research has been directed towards pyrimidine nucleoside analogs, including 6-methyluridine derivatives, as potential inhibitors of mycobacterial growth.
A series of 5-alkynyl-substituted 6-methyluridine derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium bovis and Mycobacterium tuberculosis. nih.gov The study found that the presence of a methyl group at the C-6 position of the pyrimidine ring did not negatively impact the synthesis yields or the inhibitory activity of the compounds. nih.govnih.gov The synthesized nucleosides showed significant antimycobacterial activity, with MIC₅₀ values for some compounds being similar or close to that of the reference drug, rifampicin. nih.govnih.gov These derivatives were tested at concentrations ranging from 1 to 100 µg/mL. nih.gov
Further research has confirmed that derivatives of 6-methyluridine can effectively inhibit the growth of Gram-positive bacteria, including resistant strains of Mycobacterium smegmatis. researchgate.netresearchgate.net N⁴-dodecyl-6-methylcytidine was identified as a particularly effective compound. researchgate.net
Table 2: Antimycobacterial Activity of 6-Methyluridine Derivatives
| Mycobacterium Strain | Compound Type | Activity Noted |
| Mycobacterium bovis | 5-alkynyl-6-methyluridine derivatives | High antimycobacterial activity, with some MIC₅₀ values similar to rifampicin. nih.govnih.gov |
| Mycobacterium tuberculosis | 5-alkynyl-6-methyluridine derivatives | High antimycobacterial activity, with some MIC₅₀ values similar to rifampicin. nih.govnih.gov |
| Mycobacterium smegmatis (resistant strains) | N⁴-dodecyl-6-methylcytidine | Effective growth inhibition. researchgate.net |
Proliferative and Regenerative Activity (In Vitro)
Evaluation of 6-Substituted Uracil Derivatives on Lung Cell Proliferation
In contrast to the antiproliferative effects sought in cancer treatment, some pyrimidine derivatives are investigated for their ability to stimulate cell proliferation to promote tissue regeneration. Studies have been conducted to evaluate 6-substituted uracil derivatives for their capacity to accelerate lung regeneration by stimulating lung cell proliferation. jppres.comresearchgate.net
In an in vitro study using an immortalized lung epithelial cell line, the proliferative activity of nine different 6-substituted uracil derivatives was compared to that of 6-methyluracil, a drug known for its regenerative properties. jppres.comresearchgate.netunam.mx The research determined the maximum tolerated dose (MTD) and the level of cell proliferation for each compound. jppres.com The MTD for 6-methyluracil was 0.24 mM. jppres.com Notably, most other tested compounds had a significantly higher MTD. jppres.com
The results indicated that the chemical structure of the substituent at the 6-position significantly influences the proliferative effect. jppres.com Among the compounds tested, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated the highest level of cell proliferation and tolerability. jppres.comresearchgate.net The MTD for these two compounds was four times higher than that of 6-methyluracil. jppres.com These findings suggest that 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil show high potential for further investigation as agents for promoting regenerative activity in vivo. jppres.comresearchgate.net Conversely, the introduction of an amino group into the 6th position was found to decrease both the viability and proliferative activity of the lung cells. researchgate.net
Table 3: Proliferative Activity of Selected 6-Substituted Uracil Derivatives on Lung Cells
| Compound | Maximum Tolerated Dose (MTD) vs. 6-Methyluracil | Proliferative Activity |
| 6-Methyluracil | Baseline (0.24 mM) | Reference compound for positive effects on cell regeneration. jppres.combenthamdirect.com |
| 3-methyl-6-cyclopropyluracil | 4 times higher | High proliferative activity. jppres.com |
| 1-butyl-6-methyluracil | 4 times higher | High proliferative activity. jppres.com |
| 1-methyl-6-aminouracil | Lower than 6-Methyluracil | Reduced viability and proliferative activity. jppres.comresearchgate.net |
| Data sourced from an in vitro study on immortalized lung epithelial cells. jppres.comresearchgate.net |
Mechanism of Action and Biological Pathways
The biological effects of 6-Methyluridine are a consequence of its interaction with various cellular enzymes and pathways. As a uridine (B1682114) analog, it can be metabolized by the same enzymes that process natural uridine. biosynth.com
A key enzyme in pyrimidine (B1678525) metabolism is orotidine (B106555) 5'-monophosphate decarboxylase, which 6-Methyluridine has been shown to inhibit. biosynth.com This enzyme is crucial for the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 6-Methyluridine can disrupt the supply of building blocks for DNA and RNA synthesis.
Furthermore, upon phosphorylation, modified nucleosides can become substrates for polymerases. promegaconnections.com The incorporation of these analogs into nascent nucleic acid chains can lead to chain termination or the introduction of errors, ultimately disrupting the processes of transcription and replication. The study of how 6-Methyluridine and its metabolites interact with enzymes in pathways like pyrimidine metabolism and nucleic acid synthesis is an active area of research. ontosight.aisigmaaldrich.com For example, the catabolism of modified nucleosides like 5-methyluridine (B1664183) involves enzymes such as CYTIDINE DEAMINASE and NUCLEOSIDE HYDROLASE 1 in some organisms. nih.gov Understanding these biochemical pathways is crucial for elucidating the precise mechanism of action of 6-Methyluridine. researchgate.net
Structure Activity Relationship Sar Studies of 6 Methyluridine Derivatives
Structural Determinants for Enzymatic Inhibition
Orotidine (B106555) 5'-monophosphate decarboxylase (ODCase) is a crucial enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, making it an attractive target for antimicrobial drug development. Studies on C6-substituted uridine (B1682114) derivatives have provided a deeper understanding of the structural requirements for inhibiting this enzyme, particularly in pathogens like Plasmodium falciparum, the causative agent of malaria. proteopedia.orgacs.org
Research into various C6 derivatives of uridine monophosphate (UMP) has shown that the nature of the substituent at the C6 position significantly influences the inhibitory activity against P. falciparum ODCase. proteopedia.orgacs.org While 6-methyluridine itself demonstrates weak antimalarial activity, its phosphorylated form, 6-methyl-UMP, acts as a reversible competitive inhibitor of the enzyme. proteopedia.orgacs.org
A comparative analysis of different C6-substituted UMP analogs reveals a spectrum of inhibitory potencies. For instance, derivatives such as 6-cyano-UMP and 6-aza-UMP also exhibit reversible competitive inhibition. acs.org In contrast, 6-azidouridine 5'-monophosphate has been identified as a potent covalent inhibitor of P. falciparum ODCase. proteopedia.org The inhibitory activities of several C6-uridine derivatives are summarized in the table below.
| Compound | Target Organism | Type of Inhibition | Potency |
| 6-Methyl-UMP | P. falciparum | Reversible Competitive | - |
| 6-Cyano-UMP | P. falciparum | Reversible Competitive | - |
| 6-Aza-UMP | P. falciparum | Reversible Competitive | - |
| 6-Azido-UMP | P. falciparum | Covalent | Potent |
| 6-Iodo-UMP | P. falciparum | Irreversible, Time-Dependent | Potent |
| 6-N-Methylamino Uridine | P. falciparum | - | Moderate Antimalarial Activity |
| 6-N,N-Dimethylamino Uridine | P. falciparum | - | Moderate Antimalarial Activity |
Correlation of Structure with Antiviral Potency
The 7-deazapurine nucleoside scaffold has been a fertile ground for the development of antiviral agents. The introduction of a methyl group at the C6 position, creating 6-methyl-7-deazapurine nucleosides, has led to compounds with significant antiviral activity. Further modifications at the C7 position have been explored to refine this activity.
For example, a series of 6-methyl-7-substituted-7-deaza purine (B94841) nucleoside analogs were synthesized and evaluated for their activity against influenza A virus. researchgate.net Among these, compounds with specific substitutions at the 7-position demonstrated potent anti-influenza activity. researchgate.net Notably, a 7-chloro analogue displayed significant activity against several kinetoplastid parasites. nih.gov The 6-methyl-7-deazapurine ribonucleoside itself is a potent inhibitor of Dengue virus and poliovirus replication, although its clinical application has been limited by toxicity. nih.govresearchgate.net
The antiviral potency of these analogs is highly dependent on the nature of the substituent at the C7 position. Research has shown that modifications at this position can modulate the biological activity, leading to the identification of compounds with improved potency and selectivity. researchgate.netnih.gov For instance, the 5'-triphosphate of 7-deaza-6-methyl-9-β-D-ribofuranosylpurine was found to be an efficient substrate for the poliovirus RNA-dependent RNA polymerase (RdRP). researchgate.net
The methyl group at the C6 position of the purine ring in these nucleoside analogs often serves as a bioisostere for the amino group typically found in natural purines like adenosine (B11128). researchgate.netresearchgate.netnih.gov This bioisosteric replacement is a key strategy in medicinal chemistry to modify the properties of a molecule while retaining or enhancing its biological activity. researchgate.netresearchgate.netnih.gov
The substitution of the C6-amino group with a methyl group can lead to several advantageous changes:
Altered Hydrogen Bonding: The methyl group cannot act as a hydrogen bond donor like the amino group, which can change the binding mode of the nucleoside analog to its target enzyme. u-tokyo.ac.jp
Improved Selectivity: In some cases, this substitution has been shown to improve the selectivity of the compound for the target pathogen over host cells. researchgate.net
This bioisosteric replacement has been successfully exploited in the design of antiviral and cytotoxic nucleoside analogs. researchgate.netresearchgate.net For example, the replacement of the exocyclic amino group of adenosine with a methyl group yields 6-methyl-9-β-D-ribofuranosylpurine, a potent but non-selective inhibitor of several viruses. nih.gov
SAR Analysis of 6-Methyl-7-substituted-7-deaza Purine Nucleoside Analogs against Viral Targets
Structural Insights into Antimycobacterial Activity
The substitution of a methyl group at the C-6 position of the pyrimidine or purine ring has also been investigated for its impact on antimycobacterial activity. Studies on 5-alkynyl-substituted uridine derivatives have shown that the presence of a methyl group at the C-6 position did not negatively affect the synthesis yields or the inhibitory activity against Mycobacterium bovis and Mycobacterium tuberculosis. mdpi.com In fact, these synthesized 6-methyluridine derivatives exhibited significant antimycobacterial activity. mdpi.comnih.gov
In the context of 7-deazapurine ribonucleosides, 6-methyl-7-deazapurine ribonucleoside has been identified as a potent antimycobacterial agent. rsc.org An extended series of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides, including those with a 6-methyl group, have demonstrated activity against Mycobacterium bovis. researchgate.net
The following table summarizes the antimycobacterial activity of some 6-methyl substituted nucleoside analogs:
| Compound Class | Target Mycobacteria | Activity |
| 5-Alkynyl-6-methyluridine derivatives | M. bovis, M. tuberculosis | High antimycobacterial activity |
| 6-Methyl-7-deazapurine ribonucleoside | Mycobacterium species | Potent antimycobacterial agent |
| 6-Substituted 7-(het)aryl-7-deazapurine ribonucleosides | M. bovis | Active |
Conformational Analysis and Functional Correlations of 6-Methyluridine Derivatives
The substitution of a methyl group at the C6 position of the uracil (B121893) base in uridine has profound implications for the molecule's three-dimensional structure and, consequently, its biological function. This section explores the conformational changes induced by 6-methylation and their correlation with molecular recognition processes, particularly at the ribosomal level.
Impact of 6-Methyl Substitution on Uridine Conformation and Ribosomal Recognition
The introduction of a methyl group at the C6 position of uridine significantly alters its preferred conformation around the glycosidic bond, which in turn dramatically affects its ability to be recognized by the ribosome. In tRNA, the uridine at position 33 (U33) is crucial for stabilizing the "U-turn" motif, a sharp bend in the polynucleotide backbone, through a series of specific non-Watson-Crick interactions. cambridge.orgresearchgate.net This U-turn structure is essential for proper tRNA function during protein synthesis.
Studies on tRNA anticodon stem and loop domains (ASLs) have demonstrated that the native uridine at position 33 adopts an anti conformation, which allows it to stack between the adjacent C32 and the phosphate (B84403) group of A35. cambridge.org This stacking is a key contributor to the stability of the U-turn. However, when 6-methyluridine is substituted at this position, the steric hindrance from the methyl group forces the nucleobase to adopt a syn conformation. cambridge.orgnih.govacs.org This altered conformation prevents the necessary stacking interactions and disrupts the U-turn motif. cambridge.org
The functional consequence of this conformational change is a near-complete loss of ribosomal binding affinity. cambridge.orgresearchgate.net Research has shown that while an unsubstituted tRNA anticodon stem-loop (ASL) binds to 30S ribosomal subunits with a high affinity, an ASL containing 6-methyluridine at position 33 shows almost undetectable binding. cambridge.org This demonstrates that the specific conformation of uridine, which is disrupted by 6-methylation, is a critical determinant for ribosomal recognition. cambridge.org The inability of the 6-methyluridine-containing ASL to bind to the ribosome is not due to thermal instability of the RNA structure itself, but rather a direct result of its non-native, constrained conformation. cambridge.orgresearchgate.net
| Uridine Analog at Position 33 of ASL | Conformation | Ribosomal Binding Affinity (Kd, nM) |
|---|---|---|
| Uridine (unsubstituted) | anti | 140 ± 50 |
| 6-Methyluridine | syn | Almost undetectable |
| N3-Methyluridine | anti | 220 ± 20 |
| 2'-Deoxyuridine (dU) | - | 2,930 ± 140 |
| Cytidine (C) | - | 2,190 ± 300 |
This table summarizes the ribosomal binding affinities of tRNA Phe anticodon stem and loop domains (ASLs) with various substitutions at position 33, highlighting the dramatic effect of the syn conformation of 6-methyluridine. Data sourced from cambridge.org.
Advanced Structural Analysis of N-Methyluridine Analogs using NMR and X-ray Crystallography
Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating the precise structural details of 6-methyluridine and other N-methylated uridine analogs. nih.govacs.orgresearchgate.net These studies provide a molecular-level explanation for the observed biological activities.
¹H NMR spectroscopy has confirmed that 6-substituted uridines, including 6-methyluridine, are held in a fixed syn conformation around the glycosidic bond. nih.govacs.org Furthermore, these NMR studies revealed that the ribose (pentose) ring in these nucleosides predominantly exists in the N-type (C3'-endo) conformation. nih.govacs.org This contrasts with the more dynamic sugar pucker (a mix of C3'-endo and C2'-endo) observed in unsubstituted uridine, which is important for its function. cambridge.org
X-ray crystallography and NMR studies on N³-methyluridine and its derivatives with modifications at the 2' position of the ribose have provided further insights into the interplay between base and sugar modifications. researchgate.net For instance, the introduction of electron-withdrawing groups like fluoro or alkoxy groups at the 2' position of N³-methyluridine can induce a switch in the ribose pucker from a C2'-endo to a C3'-endo conformation. researchgate.net Crystal structures of analogs such as 2'-O-methyl-N³-methyluridine and 2'-fluoro-N³-methyluridine have confirmed this C3'-endo puckering. researchgate.net These detailed structural analyses are crucial for the rational design of modified oligonucleotides for therapeutic applications, as the conformation of the nucleoside is a key determinant of its biological properties. researchgate.net
| Compound | Analytical Method | Key Conformational Features |
|---|---|---|
| 6-Alkyluridines | ¹H NMR | Fixed syn conformation; Predominantly N-type (3'-endo) ribose pucker. nih.govacs.org |
| N³-Methyluridine | X-ray Crystallography, ¹H NMR | Prefers C2'-endo ribose pucker. researchgate.net |
| 2'-Fluoro-N³-methyluridine | X-ray Crystallography, ¹H NMR | Switches to C3'-endo ribose pucker. researchgate.net |
| 2'-O-Methyl-N³-methyluridine | X-ray Crystallography, ¹H NMR | Switches to C3'-endo ribose pucker. researchgate.net |
This table presents key conformational data for 6-methyluridine and related N-methyluridine analogs as determined by NMR and X-ray crystallography.
Advanced Analytical Techniques for 6 Methyluridine Research
Chromatographic and Spectrometric Methodologies
Chromatographic and spectrometric techniques are the cornerstones of nucleoside analysis, providing the sensitivity and specificity required to identify and quantify modified nucleosides like 6-Methyluridine, often present in low abundance within complex biological matrices.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and analysis of nucleosides from biological samples. The technique's ability to separate complex mixtures makes it indispensable for isolating 6-Methyluridine from other canonical and modified nucleosides prior to detection.
Reversed-phase HPLC (RP-HPLC) is the most common modality used for nucleoside analysis. In this approach, a non-polar stationary phase is used with a polar mobile phase. The retention of nucleosides is influenced by their polarity, with more polar compounds eluting earlier. The separation of a diverse set of nucleosides, including methylated variants, can be achieved using columns such as a C18 stationary phase. The mobile phase typically consists of an aqueous buffer, like ammonium (B1175870) acetate (B1210297), and an organic modifier, such as acetonitrile (B52724). A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of a wide range of nucleosides with varying polarities. For instance, a method for separating a test mix of 12 nucleosides, including 5-methyluridine (B1664183), utilized a C18 column with a gradient of acetonitrile in an ammonium formate (B1220265) buffer.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) in Nucleoside Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of compounds and obtaining structural information through fragmentation analysis. When coupled with a separation technique like HPLC, it provides a highly specific method for identifying and quantifying nucleosides.
In the analysis of 6-Methyluridine, MS can confirm the compound's identity by providing its accurate molecular mass. The molecular weight of 6-Methyluridine is 258.23 g/mol . Current time information in Madison County, US.
Tandem mass spectrometry (MS/MS) further enhances the structural characterization of nucleosides. In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous identification of the compound. The fragmentation of uridine (B1682114), a closely related compound, involves characteristic losses of the ribose sugar moiety and fragments of the uracil (B121893) base. For methylated uridines, the fragmentation pattern would be expected to show a mass shift corresponding to the methyl group, aiding in its specific identification.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) for RNA Modifications
The coupling of liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a state-of-the-art method for the sensitive and specific detection of modified nucleosides in RNA. ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for the analysis of biomolecules like nucleosides.
This technique has been successfully employed to profile and characterize a wide array of RNA modifications. The general workflow involves the enzymatic digestion of RNA into its constituent nucleosides, followed by separation using LC and subsequent detection and fragmentation using ESI-MS/MS. This approach has enabled the identification of numerous modifications in various types of RNA, including ribosomal RNA (rRNA). In studies of plant rRNA, LC-ESI-MS/MS analysis led to the identification of several modified nucleosides, including 3-methyluridine (B1581624) (m³U). atamanchemicals.com While this specific study identified m³U, the methodology is directly applicable to the detection and quantification of other methylated uridines like 6-Methyluridine in RNA samples.
Quantitative Profiling of Modified Nucleosides using Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) coupled with UV detection is a robust method for the quantitative profiling of modified nucleosides. The quantity of each nucleoside in a sample can be determined by comparing the area of its chromatographic peak to a calibration curve generated with known amounts of a pure standard.
The reproducibility of such quantitative methods is crucial for obtaining reliable biological data. Studies evaluating the reproducibility of RP-HPLC for quantifying modified nucleosides have demonstrated that with careful optimization of parameters such as column type, mobile phase composition, and temperature, relative standard deviations of 5% or less can be achieved. For the analysis of a standard mix of nucleosides, including methylated species, a C18 column with a mobile phase of ammonium acetate and acetonitrile has been shown to provide good separation and reproducible quantification.
Below is an example of a data table summarizing the components of a test mix used in a study for the separation of various nucleosides by HPLC.
| Analyte |
| Cytidine |
| Guanosine (B1672433) |
| Inosine |
| 1-Methyladenosine |
| 5-Methylcytidine |
| 2'-O-Methylcytidine |
| 3-Methylcytidine methosulfate |
| 7-Methylguanosine |
| 5-Methyluridine |
| ß-Pseudouridine |
| 2-Thiocytidine dihydrate |
| Uridine |
| Table 1: Components of a test mix for nucleoside analysis by HPLC. fishersci.ca |
Spectroscopic and Computational Approaches for Structural Elucidation
While chromatographic and mass spectrometric methods are excellent for separation and identification, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are unparalleled for the detailed elucidation of the three-dimensional structure of molecules like 6-Methyluridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For a compound like 6-Methyluridine, ¹H and ¹³C NMR are instrumental in confirming its structure.
A study detailing the synthesis of 6-methylcytidine (B13432947) and 6-methyluridine utilized ¹³C NMR to characterize these compounds. fishersci.fi The chemical shifts observed in the NMR spectrum are unique to each carbon and proton in the molecule, allowing for the complete assignment of the molecular structure. For instance, the presence of the methyl group at the C6 position of the uracil base would result in a characteristic signal in both the ¹H and ¹³C NMR spectra, distinguishing it from the unmodified uridine. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment.
X-ray Crystallography of 6-Methyluridine in Protein Complexes
X-ray crystallography is a cornerstone technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org This method has been instrumental in revealing the detailed interactions between 6-Methyluridine and its protein targets, providing high-resolution insights that are vital for understanding biological mechanisms and for structure-based drug design. nih.govfrontiersin.orgsci-hub.se
A notable example is the structural analysis of bacterial uridine phosphorylase (UPh) from Vibrio cholerae in complex with 6-methyluracil (B20015), the base component of 6-Methyluridine. The crystal structure, determined at a resolution of 1.17 Å, revealed the specific interactions within the enzyme's active site. researchgate.net It was observed that the hydrophobic methyl group of 6-methyluracil experiences repulsion from the hydrophilic hydroxyl group of the active-site residue Thr93. researchgate.net This interaction prevents the necessary hydrogen bonding for the enzymatic reaction, rendering the enzyme inactive towards the synthesis of 6-Methyluridine from 6-methyluracil. researchgate.net This detailed structural information is critical for engineering modified enzymes that could catalyze the biotechnologically important synthesis of 6-Methyluridine. researchgate.net
Another relevant structure is that of Pseudomonas aeruginosa Seryl-tRNA Synthetase in complex with a derivative of methyluridine, 5'-O-(N-(L-seryl)-sulfamoyl)N3-methyluridine. This complex was determined by X-ray diffraction at a resolution of 2.22 Å. rcsb.org The data from this crystal structure provides a detailed view of the binding mode of a modified methyluridine within the active site of a key enzyme involved in protein synthesis.
The Protein Data Bank (PDB) also contains entries for complexes involving 6-methyluridine 5'-(dihydrogen phosphate) and Orotidine (B106555) 5'-phosphate decarboxylase, further highlighting the utility of X-ray crystallography in studying the interactions of 6-Methyluridine with various enzymes. pdbj.orgpdbj.org
Interactive Table: X-ray Crystallography Data for 6-Methyluridine Analogues in Protein Complexes
| PDB ID | Macromolecule | Ligand | Resolution (Å) |
| 6HE1 | Pseudomonas aeruginosa Seryl-tRNA Synthetase | 5'-O-(N-(L-seryl)-sulfamoyl)N3-methyluridine | 2.22 |
| 4K6O | Bacterial uridine phosphorylase (Vibrio cholerae) | 6-methyluracil | 1.17 |
Computational Chemistry Methods (e.g., Density Functional Theory) in Conformational and SAR Studies
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the conformational properties and structure-activity relationships (SAR) of 6-Methyluridine and its derivatives. uni-muenchen.demdpi.com DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. capes.gov.br
DFT calculations have been employed to study the ground state properties and conformational features of ribonucleosides like uridine. capes.gov.bracs.org These studies help in determining the stability of different conformers, such as the C2'-endo and C3'-endo puckers of the ribose sugar and the anti and syn orientations of the base relative to the sugar. capes.gov.bracs.org For uridine, it has been shown that the C3'-endo/anti conformer is generally of lower energy. capes.gov.br The conformational properties of 6-Methyluridine itself have been a subject of study, with findings indicating it adopts a syn conformation. acs.orgbiosynth.com
In the context of SAR studies, computational methods are used to correlate the chemical structure of a compound with its biological activity. science.gov For instance, computational studies on 6-methyluridine derivatives as potential antimalarial agents have helped in understanding the SAR trends. While 6-Methyluridine itself showed weak activity, derivatives with N-methylamino and N,N-dimethylamino groups at the 6-position exhibited moderate antimalarial activities. science.gov Computational docking and modeling can elucidate the binding modes of these derivatives in the active site of their target enzymes, such as plasmodial Orotidine 5'-phosphate decarboxylase (ODCase), and explain the observed activity trends. researchgate.netscience.gov
Furthermore, DFT methods are crucial for interpreting vibrational spectra (like Raman and FTIR) of nucleosides, providing a more accurate assignment of observed vibrational modes. capes.gov.br This detailed understanding of molecular vibrations and conformations is essential for a complete picture of the molecule's behavior and interactions. The use of advanced functionals like M06-2X, which account for dispersion interactions, has been shown to provide more accurate conformational energies for six-membered rings, which is relevant to the pyrimidine (B1678525) ring of 6-Methyluridine. psu.edu
Future Research Trajectories and Innovations in 6 Methyluridine Science
Deepening Understanding of Mechanism of Action
While 6-Methyluridine is known primarily as a uridine (B1682114) analog that can inhibit enzymes like orotidine (B106555) 5′-monophosphate decarboxylase, its full spectrum of biological interactions remains an active area of investigation. biosynth.com Future research is poised to move beyond this established role to uncover more nuanced and complex mechanisms, providing a clearer picture of its cellular impact.
Elucidating Underexplored Biochemical Pathways and Cellular Targets
The future of 6-Methyluridine research will heavily involve the mapping of its influence on a wider array of biochemical pathways. As an analog of uridine, a fundamental building block for pyrimidine (B1678525) nucleotides, its effects are likely not confined to a single enzyme but extend to various metabolic and signaling networks. biosynth.com The known involvement of uridine and its derivatives in processes beyond nucleotide synthesis, such as potential antiepileptic and antihypertensive activities, suggests that 6-Methyluridine may interact with previously unconsidered cellular targets in the nervous and cardiovascular systems. medchemexpress.com
A significant avenue for exploration is the field of metabolomics, which allows for a systems-level view of how cells respond to the introduction of a compound like 6-Methyluridine. creative-proteomics.com By tracing the metabolic fate of 6-Methyluridine and observing global changes in metabolite levels, researchers can identify novel enzymatic targets and affected pathways. causaly.com For instance, studies on other metabolic modulators have shown that disrupting nucleotide synthesis can have profound effects on central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, as cells attempt to compensate for the metabolic stress. nih.gov Investigating whether 6-Methyluridine induces similar metabolic reprogramming could reveal new therapeutic vulnerabilities, particularly in cancer cells which often exhibit a high dependency on specific metabolic pathways. creative-proteomics.comnih.gov
Furthermore, the integration of 6-Methyluridine into RNA could lead to interactions with a host of RNA-binding proteins and enzymes, representing a broad class of potential cellular targets. Future studies utilizing techniques like chemical proteomics could identify proteins that directly bind to 6-Methyluridine or RNA containing this modification, thereby uncovering new mechanisms of action.
Investigating Downstream Signaling and Pleiotropic Effects
The primary action of a molecule on its direct target often initiates a cascade of downstream events, leading to wide-ranging, or pleiotropic, effects. A key future direction for 6-Methyluridine research is to systematically chart these downstream signaling consequences. Alterations in cellular uridine nucleotide pools are known to impact signaling pathways sensitive to metabolic status, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation. nih.govfrontiersin.org Future investigations should explore whether 6-Methyluridine modulates these key signaling nodes.
The most profound pleiotropic effects may arise from the potential incorporation of 6-Methyluridine into RNA molecules. This modification could alter the structure, stability, and function of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). oup.com In the burgeoning field of epitranscriptomics, modifications like N6-methyladenosine (m6A) are known to be critical regulators of mRNA splicing, translation, and degradation, thereby influencing the expression of a vast number of genes. frontiersin.orgnih.gov It is plausible that the introduction of a methyl group at the C6 position of uridine could similarly affect RNA metabolism by influencing the binding of "reader" proteins or the activity of "writer" and "eraser" enzymes that regulate the RNA methylome. nih.govbiorxiv.org
Research could focus on whether the presence of 6-Methyluridine in mRNA transcripts affects their translation efficiency or susceptibility to decay, leading to widespread changes in the proteome. Moreover, some studies on modified small interfering RNAs (siRNAs) have shown that they can induce the secretion of proinflammatory cytokines, suggesting a potential link to the immune system. plos.org Investigating whether 6-Methyluridine has immunomodulatory effects represents another critical frontier, with implications for its use in oncology and infectious diseases.
Advancing Analog Design and Synthesis
The chemical scaffold of 6-Methyluridine serves as a valuable starting point for the creation of new therapeutic agents. Advances in synthetic chemistry and computational modeling are enabling the development of novel analogs with finely tuned biological activities.
Rational Design of Novel 6-Methyluridine Analogs with Enhanced Potency and Selectivity
Rational drug design aims to create molecules that interact with a specific biological target with high affinity and selectivity, thereby maximizing therapeutic effects while minimizing off-target toxicities. For 6-Methyluridine, this involves the strategic modification of its structure to improve its interaction with enzymes such as viral polymerases or uridine phosphorylase. acs.orgnih.gov
One successful strategy has been the synthesis of 6-ω-alkenyluridines derived from 6-methyluridine. beilstein-journals.orgbeilstein-journals.org These intermediates are precursors to conformationally restricted C-C bridged cyclonucleosides, which have shown significant potential as antiviral and antitumor agents. beilstein-journals.org By locking the molecule in a specific three-dimensional shape, these analogs can achieve a more optimal fit within the active site of a target enzyme.
Future efforts will increasingly rely on computational methods, such as molecular docking and dynamic simulations, to predict how modifications will affect binding. biorxiv.org For example, adding different functional groups to the 6-methyl position or altering the sugar moiety can be modeled to enhance interactions with key amino acid residues in a target protein. acs.org Research has demonstrated that even small changes, such as the introduction of a fluoro group or other substituents at the C5 and C6 positions, can dramatically alter biological activity. acs.orgcardiff.ac.uk
The following table summarizes selected strategies for the rational design of 6-Methyluridine analogs.
| Design Strategy | Rationale | Potential Application | Reference |
| C-C Bridged Cyclonucleosides | Creates conformationally restricted analogs for better target fit. | Antiviral, Antitumor | beilstein-journals.org |
| 6-Position Substitution | Modifies interaction with the active site of target enzymes. | Antitumor, Antiviral | acs.org |
| 5-Position Halogenation | Can alter electronic properties and enzyme interactions. | Antitumor | acs.org |
| Lateral Chain Extension | Allows for the synthesis of precursors for complex cyclic structures. | Antiviral, Antitumor | beilstein-journals.org |
Development of Next-Generation Nucleoside-Based Agents with Diverse Biological Activities
Building on the principles of rational design, the development of next-generation agents from the 6-Methyluridine template is expanding into new therapeutic areas. The versatility of the nucleoside scaffold has made it a cornerstone in the development of drugs against viruses, cancers, and bacteria. researchgate.netmdpi.comscienceopen.com
A major challenge for nucleoside analogs is their delivery into cells and subsequent activation via phosphorylation. To overcome these hurdles, researchers are developing prodrug strategies, such as the ProTide approach, where the phosphate group is masked with chemical moieties that are cleaved inside the cell to release the active monophosphate form. nih.govmdpi.com This has been shown to significantly improve the bioavailability and efficacy of other nucleoside analogs and represents a promising strategy for 6-Methyluridine derivatives. nih.gov
Furthermore, the synthesis of novel heterocyclic systems based on the pyrimidine ring of 6-Methyluridine is yielding compounds with diverse biological profiles. For example, the creation of 6-aza-pyrimidine nucleosides has resulted in agents with moderate activity against viruses like Hepatitis C and Zika. nih.gov The exploration of carbocyclic analogs, where the ribose sugar's oxygen atom is replaced with a carbon, offers a path to agents with enhanced stability against degradation by phosphorylase enzymes. mdpi.comnih.gov These next-generation compounds, which combine innovative base and sugar modifications, hold the potential to address drug resistance and provide new treatment options for a range of diseases. mdpi.com
Integration with Emerging Fields
The future impact of 6-Methyluridine science will be magnified by its integration with rapidly advancing fields like RNA therapeutics, epitranscriptomics, and targeted drug delivery. These synergies are expected to unlock new applications and therapeutic paradigms.
A primary area of integration is the field of RNA therapeutics . Synthetic messenger RNA (mRNA) has emerged as a powerful platform for vaccines and protein replacement therapies. nih.gov The efficacy and safety of these therapies rely heavily on the use of chemically modified nucleosides, such as pseudouridine (B1679824) and N1-methylpseudouridine, which enhance RNA stability and dampen innate immune responses. nih.gov Future research will undoubtedly explore whether 6-Methyluridine or its derivatives can be incorporated into therapeutic RNA constructs to confer beneficial properties. Its unique modification could modulate interactions with the ribosome or RNA-degrading enzymes in novel ways.
This connects directly to the field of epitranscriptomics , the study of chemical modifications on RNA that regulate gene expression. frontiersin.orgnih.gov The "RNA code" is written, read, and erased by a complex machinery of enzymes. biorxiv.org A key future trajectory is to investigate whether 6-Methyluridine or its analogs can act as modulators of these epitranscriptomic pathways. They could potentially inhibit the "writer" enzymes that add modifications, block the "reader" proteins that interpret them, or serve as substrates themselves, thereby altering the landscape of RNA regulation. nih.gov Given the link between dysregulated RNA methylation and diseases like cancer, this represents a promising avenue for therapeutic intervention. frontiersin.org
Exploring Applications in Epitranscriptomics and RNA Biology
The field of epitranscriptomics, which studies the role of chemical modifications on RNA molecules, has opened new avenues for understanding gene expression regulation. tandfonline.comannualreviews.org While much of the initial focus has been on modifications like N6-methyladenosine (m⁶A), there is a growing interest in the function of other modified nucleosides, including 6-methyluridine (m⁶U). mdpi.comnih.gov These modifications are not merely structural artifacts but are increasingly recognized as key players in a myriad of biological processes, influencing RNA stability, localization, and translation. nih.govfrontiersin.org
Future research is poised to delve deeper into the specific roles of m⁶U within the complex landscape of the epitranscriptome. A key area of investigation will be to determine how m⁶U modifications influence the secondary structure of RNA and its interactions with RNA-binding proteins. rsc.org It is hypothesized that the addition of a methyl group to uridine can alter base stacking and local RNA conformation, thereby affecting the recruitment of regulatory proteins. frontiersin.org
Furthermore, researchers are exploring the potential for dynamic regulation of m⁶U levels in response to cellular signals and environmental stressors. royalsocietypublishing.org This line of inquiry seeks to identify the "writer," "reader," and "eraser" proteins that install, recognize, and remove m⁶U modifications, respectively. mdpi.com Understanding this regulatory machinery is crucial for elucidating the functional consequences of m⁶U in cellular processes. The development of sensitive analytical techniques has enabled the detection of m⁶U in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), suggesting its widespread involvement in gene expression. rsc.orgwikipedia.org
Potential Contributions to Genetic Engineering and Gene Therapy Methodologies
The unique properties of modified nucleosides like 6-methyluridine are being explored for their potential to enhance the efficacy and safety of genetic engineering and gene therapy approaches. The incorporation of modified nucleotides into synthetic messenger RNA (mRNA) has been shown to reduce its immunogenicity and increase its stability, which are critical factors for therapeutic applications. mdpi.com
One of the primary challenges in mRNA-based therapies is the innate immune response triggered by foreign RNA. The inclusion of modified nucleosides, such as pseudouridine and potentially 6-methyluridine, can dampen this immune activation. nih.gov Research in this area is focused on systematically evaluating how different modifications, including m⁶U, affect the interaction of mRNA with pattern recognition receptors like Toll-like receptors (TLRs). nih.gov By optimizing the modification landscape of therapeutic mRNAs, it may be possible to fine-tune their properties for specific applications, such as protein replacement therapies and vaccines. google.com
In the context of gene editing, the precise delivery and expression of components like CRISPR-Cas9 are paramount. The use of mRNA to deliver the Cas9 nuclease offers a transient and controllable approach. Future studies may investigate whether incorporating 6-methyluridine into the Cas9 mRNA can improve its translational efficiency and reduce off-target effects. Furthermore, the ability to target specific genes for modification is a cornerstone of genetic engineering. oup.com While not directly a gene editing tool itself, understanding the role of RNA modifications like m⁶U in gene expression can inform the design of more effective gene therapy strategies. nih.gov The development of viral vectors remains a key strategy in gene therapy, and understanding the cellular machinery that modifies RNA could have implications for optimizing vector design and expression cassettes. mdpi.com
Methodological Advancements
Development of High-Throughput Screening Systems for 6-Methyluridine Analogs
The discovery of the diverse roles of modified nucleosides has spurred the need for high-throughput screening (HTS) systems to identify novel analogs with therapeutic potential. HTS platforms allow for the rapid testing of large libraries of compounds to identify "hits" that modulate a specific biological process. sygnaturediscovery.comevotec.com For 6-methyluridine, this involves screening for analogs that can, for example, inhibit viral replication, modulate immune responses, or serve as tools to probe the epitranscriptome.
Modern HTS systems integrate advanced automation, including robotic liquid handling and plate readers, to perform assays in a miniaturized format, typically in 96- or 384-well plates. sygnaturediscovery.comhoriba.com These systems can be adapted for both biochemical and cell-based assays. For instance, a biochemical assay could screen for inhibitors of a putative "writer" enzyme that installs the 6-methyluridine modification. A cell-based assay, on the other hand, could assess the effect of 6-methyluridine analogs on a specific cellular phenotype, such as cancer cell proliferation or viral load.
The development of robust and sensitive assays is critical for the success of any HTS campaign. evotec.com This includes the optimization of assay conditions and the use of appropriate controls to minimize false positives and negatives. evotec.com For screening 6-methyluridine analogs, this might involve developing assays that can accurately measure changes in RNA modification levels or the activity of specific enzymes. The use of catalyst-coated glass beads (ChemBeads) allows for the precise dispensing of sub-milligram quantities of solid compounds, which is ideal for automated screening. sigmaaldrich.com Furthermore, specialized HTS platforms can be designed to characterize the physicochemical properties of hit compounds, such as their solubility and potential for assay interference. tecan.com
Refinement of Analytical Techniques for Comprehensive Profiling of Modified Nucleosides
Accurate and sensitive detection of modified nucleosides is fundamental to advancing our understanding of their biological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the comprehensive profiling of these molecules. researchgate.netmdpi.com This technique offers high selectivity and sensitivity, enabling the identification and quantification of a wide array of modified nucleosides from complex biological samples. mdpi.comoup.com
Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have significantly reduced analysis times while improving separation efficiency, allowing for the baseline separation of numerous nucleosides in a single run. oup.com Coupled with high-resolution accurate mass (HRAM) mass spectrometers, researchers can differentiate between molecules with very small mass differences, a crucial capability for distinguishing between isomeric modifications. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions, which aids in the confident identification of specific modifications and their positional isomers. nih.govmdpi.com For example, multistage MS (MS/MS/MS) can be employed to differentiate between isomers like 3-methyluridine (B1581624) (m³U) and 5-methyluridine (B1664183) (m⁵U) that may share precursor and some fragment ions. mdpi.comacs.org
To enhance detection sensitivity, particularly for low-abundance modifications, chemical labeling strategies have been developed. rsc.org These methods introduce a tag to the nucleoside that improves its ionization efficiency in the mass spectrometer. For instance, N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) has been used to label uridine and its modifications, leading to a significant increase in detection sensitivity. rsc.org
The development of spectral libraries and automated data analysis workflows further streamlines the identification of known and novel modified nucleosides from large datasets. nih.gov These methodological refinements are crucial for creating comprehensive profiles of the epitranscriptome and understanding how it changes in response to various physiological and pathological conditions. researchgate.netnih.gov
Q & A
Q. Q1: What analytical techniques are most effective for identifying and characterizing 6-methyluridine in synthetic mixtures?
Answer: 6-Methyluridine is typically characterized using a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. For example, regioselective alkylation products (e.g., 6-ω-alkenyluridines) are distinguished via - and -NMR to verify substitution patterns at the 6-methyl position . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Critical considerations:
- Use deuterated solvents (e.g., DO or DMSO-d) to avoid signal interference.
- Compare spectral data with literature benchmarks (e.g., methyl group chemical shifts at δ 1.8–2.2 ppm in -NMR) .
Q. Q2: How do researchers confirm the purity and stability of 6-methyluridine derivatives under experimental conditions?
Answer: Purity is assessed via reverse-phase HPLC with UV detection at 260 nm (characteristic nucleoside absorbance). Stability studies involve:
- Accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions).
- Kinetic monitoring of decomposition products using LC-MS.
For instance, 6-methyluridine derivatives with alkenyl side chains show stability in anhydrous THF but degrade in aqueous buffers above pH 9 .
Advanced Research Questions
Q. Q3: What factors influence regioselectivity during C-alkylation of 6-methyluridine dianions, and how can these be optimized?
Answer: Regioselectivity in alkylation depends on base strength and solvent polarity . For example:
| Base | Yield of 3a (%) | Regioselectivity (3a:19a) | Conditions |
|---|---|---|---|
| LDA | 58 | 5.8:1 | THF, −70°C → rt |
| LTMP | 65 | 3.25:1 | THF, −30°C → rt |
| LiHMDS | 0 | — | No reaction |
Data from Table 1,
Optimal conditions involve LTMP (lithium tetramethylpiperidide) at −30°C, which balances reactivity and selectivity. Steric hindrance from the 6-methyl group directs electrophiles to the γ-position .
Q. Q4: How do structural modifications at the 6-methyl position affect 6-methyluridine’s interaction with viral polymerases (e.g., VP55)?
Answer: The 6-methyl group imposes syn-conformational constraints on the glycosidic bond, altering binding to enzymes like vaccinia virus poly(A) polymerase (VP55). Key findings:
- Steric hindrance : 6-Methyluridine reduces VP55 binding affinity by 40% compared to uridine, as shown in electrophoretic mobility shift assays .
- Syn/anti equilibrium : Methylation locks the nucleoside in the syn conformation, which disrupts base stacking in polymerase active sites .
Methodological tip: Use X-ray crystallography or molecular dynamics simulations to map steric clashes in enzyme-ligand complexes.
Q. Q5: What strategies resolve contradictory data on 6-methyluridine’s role in RNAse A-mediated internucleotide bond synthesis?
Answer: Contradictions arise from differences in substrate design and assay conditions . For example:
- Active vs. inactive substrates : 6-Methyluridine is inactive in RNase A catalysis due to impaired hydrogen bonding at the 4-O position , but its derivatives (e.g., 3-ribosyl-6-methyluracil) show activity via altered sugar pucker conformations .
Resolution strategies:
Standardize assay buffers (e.g., pH 7.5, 25 mM Tris-HCl).
Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Q. Q6: How can researchers design experiments to evaluate 6-methyluridine’s potential as an antiviral agent?
Answer: Follow a three-stage workflow :
In vitro screening : Test inhibition of viral polymerases (e.g., HIV-1 RT, HCV NS5B) using radiolabeled incorporation assays .
Cellular assays : Measure cytotoxicity (MTT assay) and antiviral activity (plaque reduction) in infected cell lines.
Structural optimization : Modify the 6-methyl group with alkenyl chains (e.g., cyclonucleoside precursors) to enhance target specificity .
Methodological Considerations
Q. Q7: What are common pitfalls in synthesizing 6-methyluridine derivatives, and how can they be avoided?
Answer:
Q. Q8: How should researchers address ambiguities in 6-methyluridine’s conformational analysis?
Answer: Combine NMR relaxation studies (to assess sugar pucker dynamics) with density functional theory (DFT) calculations. For example:
- Gauche-gauche rotamer prevalence : 57% in uridine vs. 39% in 6-methyluridine, as shown in - coupling constant analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
